2-(Difluoromethoxy)-4-methylaniline hydrochloride
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Overview
Description
2-(Difluoromethoxy)-4-methylaniline hydrochloride is an organic compound with the molecular formula C8H10ClF2NO. Its IUPAC name is 4-(difluoromethoxy)-2-methylaniline hydrochloride . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H9F2NO.ClH/c1-5-4-6(12-8(9)10)2-3-7(5)11;/h2-4,8H,11H2,1H3;1H . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . Its molecular weight is 209.62 .Scientific Research Applications
Metabolism and Toxicology : Research has shown that halogenated 4-methylanilines undergo metabolism in rat liver microsomes, producing various metabolites such as benzyl alcohols, benzaldehydes, hydroxylamines, nitroso derivatives, azoxy, azo, and hydrazo derivatives. This indicates the potential biotransformation and toxicological profile of such compounds (Boeren et al., 1992).
Carcinogenic Potential : Studies on 4-chloro-2-methylaniline, a related compound, have shown that it can bind extensively to DNA, RNA, and proteins in rat liver, suggesting a mechanism of action and activation that could be relevant for understanding the carcinogenic potential of similar compounds (Hill et al., 1979).
Spectral Analysis : Fourier transform infrared (FTIR) and FT-Raman spectral analysis of chloro-methylanilines have provided insights into their vibrational modes and molecular structure, which is crucial for understanding the chemical behavior and potential applications of these compounds (Arjunan & Mohan, 2008); (Arjunan & Mohan, 2009).
Environmental Impact : The presence of methylanilines in surface waters and their potential environmental impact have been a subject of research, indicating the need for monitoring and understanding the ecological effects of such compounds (Wegman & Korte, 1981).
Nephrotoxicity Studies : Research on haloaniline-induced nephrotoxicity reveals how different haloaniline compounds, including methylaniline derivatives, can affect renal function, which is crucial for assessing the safety of these chemicals (Hong et al., 2000).
Antioxidant Activities : Novel compounds synthesized from chloro-methylanilines have been evaluated for their antioxidant activities, indicating potential applications in managing oxidative stress conditions (Topçu et al., 2021).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using personal protective equipment, and ensuring adequate ventilation .
Properties
IUPAC Name |
2-(difluoromethoxy)-4-methylaniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2NO.ClH/c1-5-2-3-6(11)7(4-5)12-8(9)10;/h2-4,8H,11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQEMDYFBTKCASQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)OC(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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